![molecular formula C24H25N5O2 B2389611 8-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 923506-32-5](/img/structure/B2389611.png)
8-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality 8-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research has focused on the synthesis of derivatives of imidazo[2,1-f]purine-2,4-dione, exploring their pharmacological potential. For instance, Zagórska et al. (2009) synthesized a series of derivatives evaluated as potent 5-HT(1A) receptor ligands. These compounds, notably one with anxiolytic-like activity in preclinical tests, show promise for future research into new derivatives with potential anxiolytic and antidepressant activities (Zagórska et al., 2009).
Molecular Studies and Structure-Activity Relationships
Further studies have delved into the structure-activity relationships (SAR) and molecular studies of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones. Zagórska et al. (2015) highlighted compounds with a purine-2,4-dione nucleus generally exhibiting higher affinity values than their purine-2,4,8-trione counterparts for serotoninergic and dopaminergic receptors. Docking studies emphasized the importance of substituents at specific positions for receptor affinity and selectivity (Zagórska et al., 2015).
Antagonistic Activity and Receptor Affinity
The synthesis and biological evaluation of new derivatives as potential human A3 adenosine receptor antagonists have also been investigated. Baraldi et al. (2005) identified compounds with potent and selective antagonistic activity, underscoring the therapeutic potential of these molecules in modulating adenosine receptors, which play a role in various physiological processes (Baraldi et al., 2005).
properties
IUPAC Name |
6-(2,3-dimethylphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-15-7-5-9-18(13-15)14-29-22(30)20-21(26(4)24(29)31)25-23-27(11-12-28(20)23)19-10-6-8-16(2)17(19)3/h5-10,13H,11-12,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJUVZVULSINOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCN4C5=CC=CC(=C5C)C)N(C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

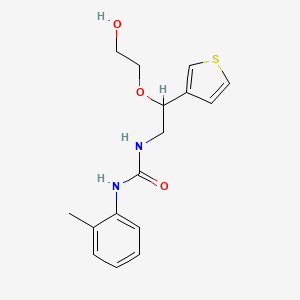
![11-Methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2389530.png)
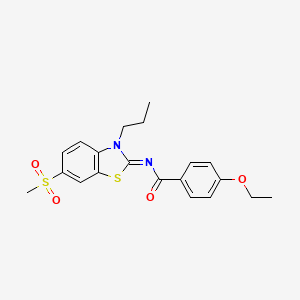
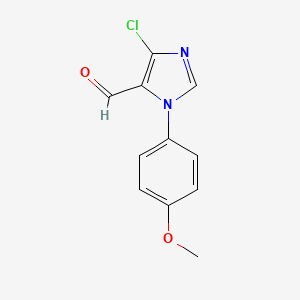
![6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2389533.png)
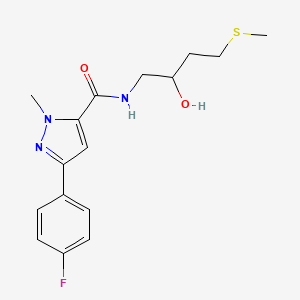
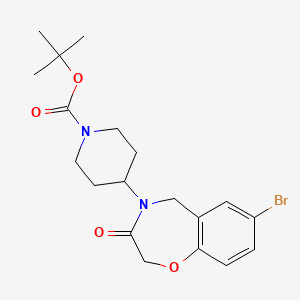
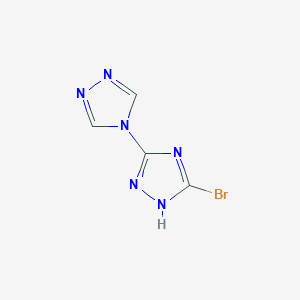
![3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2389542.png)
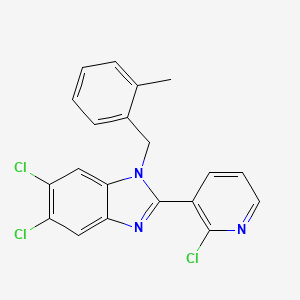
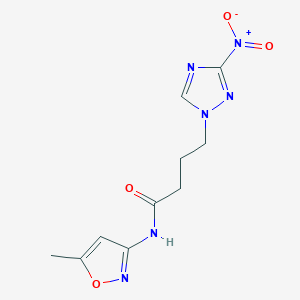
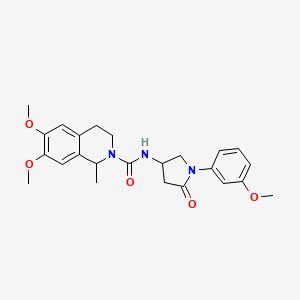
![3-(6-chloropyridazin-3-yl)-1-{[3-(trifluoromethyl)phenyl]carbonyl}-1H-indole; acetonitrile](/img/structure/B2389550.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2389551.png)